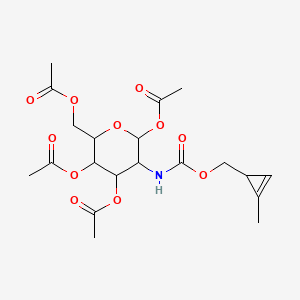
N-Cyclopropene-D-Mannopyranose-tetraacetated
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclopropene-D-Mannopyranose-tetraacetated: is an organic compound with the molecular formula C20H27NO11 and a molecular weight of 457.43 g/mol . It is a derivative of D-mannopyranose, a type of sugar, and contains a cyclopropene functional group. This compound is known for its unique structure, which includes a six-membered pyranose ring and four acetate groups .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyclopropene-D-Mannopyranose-tetraacetated involves the reaction of D-mannopyranose with cyclopropene derivatives under specific conditions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound is carried out in specialized facilities equipped to handle the complex synthesis process. The production involves large-scale reactions under controlled conditions to ensure high yield and purity of the compound . The final product is typically purified using techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions: N-Cyclopropene-D-Mannopyranose-tetraacetated undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the cyclopropene ring or other functional groups within the molecule.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
科学的研究の応用
Chemistry: N-Cyclopropene-D-Mannopyranose-tetraacetated is used as a reagent in organic synthesis, particularly in the formation of complex molecules . Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound is used for labeling and tracking biomolecules . Its small size and reactivity make it suitable for tagging proteins, nucleic acids, and other biomolecules without significantly altering their functions .
Medicine: Its ability to form stable complexes with various biomolecules makes it a candidate for targeted drug delivery systems .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials . Its reactivity and stability make it suitable for use in various manufacturing processes .
作用機序
The mechanism of action of N-Cyclopropene-D-Mannopyranose-tetraacetated involves its interaction with specific molecular targets and pathways . The cyclopropene moiety can undergo cycloaddition reactions with various biomolecules, forming stable adducts . This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular functions . The acetate groups can also participate in esterification reactions, further influencing the compound’s biological activity .
類似化合物との比較
N-Cyclopropene-L-Lysine: Another cyclopropene-containing compound used in biochemical research.
α-D-Mannopyranose, 2-deoxy-2-[(2-methyl-2-cyclopropen-1-yl)methoxy]carbonyl]amino-, 1,3,4,6-tetraacetate: A structurally similar compound with different functional groups.
Uniqueness: N-Cyclopropene-D-Mannopyranose-tetraacetated is unique due to its combination of a cyclopropene ring and a mannopyranose backbone . This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .
特性
分子式 |
C20H27NO11 |
|---|---|
分子量 |
457.4 g/mol |
IUPAC名 |
[3,4,6-triacetyloxy-5-[(2-methylcycloprop-2-en-1-yl)methoxycarbonylamino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C20H27NO11/c1-9-6-14(9)7-28-20(26)21-16-18(30-12(4)24)17(29-11(3)23)15(8-27-10(2)22)32-19(16)31-13(5)25/h6,14-19H,7-8H2,1-5H3,(H,21,26) |
InChIキー |
BZGLBEBCRBOVKD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC1COC(=O)NC2C(C(C(OC2OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















